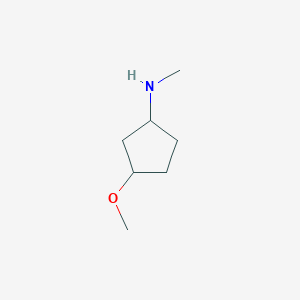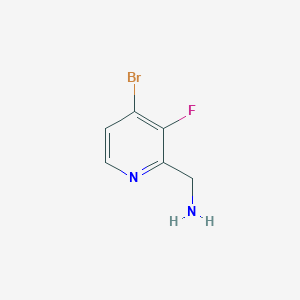
(R)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chiral compound that features a pyridine ring, a triazole ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Coupling of the Pyridine and Triazole Rings: The pyridine and triazole rings are coupled through a nucleophilic substitution reaction, where the amino group on the pyridine ring reacts with a suitable leaving group on the triazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, such as the reduction of a carbonyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups, such as reducing a nitro group to an amino group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Functional Groups:
Eigenschaften
Molekularformel |
C10H13N5O |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(2R)-2-[3-(6-aminopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3,(H2,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
NRZLITWCRKNXRW-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)N |
Kanonische SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
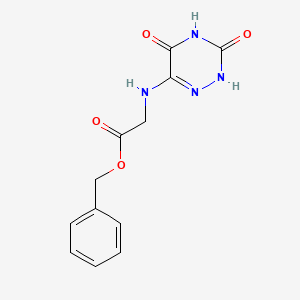
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)
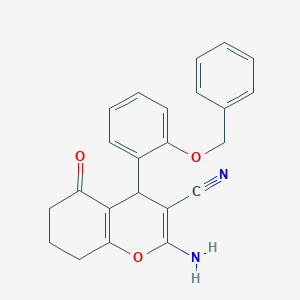
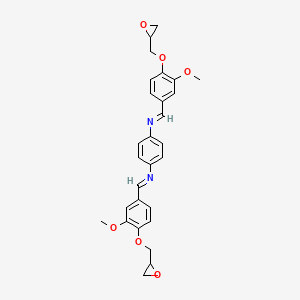



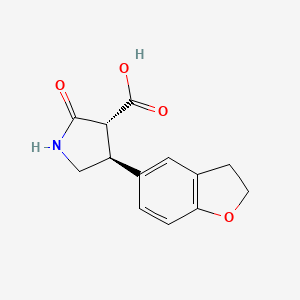
![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
